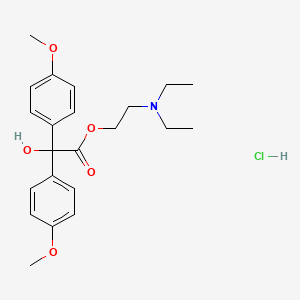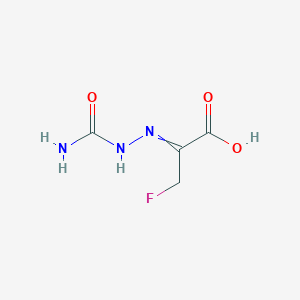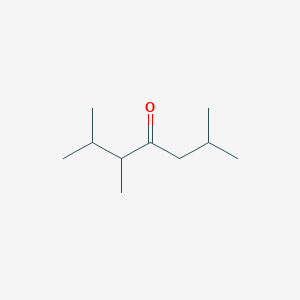
2,3,6-Trimethylheptan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2,3,6-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways
相似化合物的比较
Similar Compounds
- 2,3,4-Trimethylheptan-4-one
- 2,3,5-Trimethylheptan-4-one
- 2,4,6-Trimethylheptan-4-one
Uniqueness
2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.
属性
CAS 编号 |
5453-96-3 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2,3,6-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3 |
InChI 键 |
ADCMLYKEZQPOKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
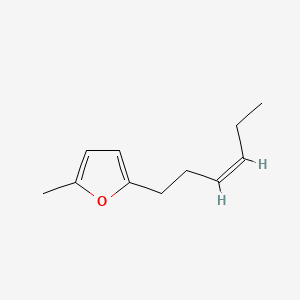
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
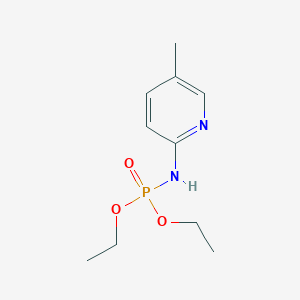
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)


![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
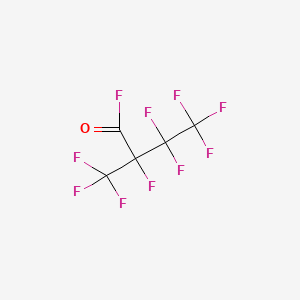

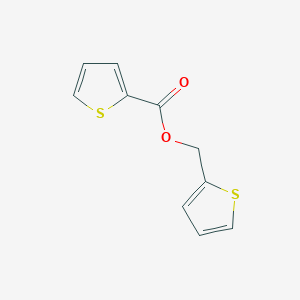
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
